In-Depth Technical Guide: Physical Properties of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine
In-Depth Technical Guide: Physical Properties of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine, a key intermediate in medicinal chemistry and organic synthesis. This document compiles available quantitative data, outlines standard experimental protocols for determining key physical characteristics, and presents logical workflows relevant to its application in drug development.
Core Physical and Chemical Properties
5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine is a silylated bromopyrimidine derivative. The introduction of the tert-butyldimethylsilyl (TBS) protecting group on the hydroxyl function of 5-bromo-2-hydroxypyrimidine enhances its solubility in organic solvents and allows for selective reactions at other positions of the pyrimidine ring. It serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.
Data Presentation: Physical Properties
| Property | Value (5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine) | References |
| CAS Number | 121519-00-4 | [1] |
| Molecular Formula | C₁₀H₁₇BrN₂OSi | [1] |
| Molecular Weight | 289.24 g/mol | |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Flash Point | > 110 °C (> 230 °F) - closed cup | |
| Density | Data not available | |
| Solubility | Data not available | |
| InChI Key | GCALLZMACFTOPD-UHFFFAOYSA-N | |
| SMILES | CC(C)(C)--INVALID-LINK--(C)Oc1ncc(Br)cn1 |
| Property | Value (Pyrimidine - Parent Compound) | References |
| Molecular Formula | C₄H₄N₂ | [2] |
| Molar Mass | 80.088 g/mol | [2] |
| Appearance | Colorless crystalline solid | [2] |
| Melting Point | 20 to 22 °C | [2] |
| Boiling Point | 123 to 124 °C | [2] |
| Density | 1.016 g/cm³ | [2] |
| Solubility in Water | Miscible |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this specific compound are not available in the reviewed literature. The following sections describe the standard, generalized methodologies used for such characterizations.
Melting Point Determination
The melting point is typically determined using a digital melting point apparatus.
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Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: The capillary tube is placed in the heating block of the apparatus.
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Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.
Boiling Point Determination
For non-volatile liquids or high-melting solids, the boiling point is determined under reduced pressure to prevent decomposition.
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Apparatus: A small-scale distillation apparatus is used.
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Procedure: The compound is heated in a distillation flask under a specific, controlled vacuum pressure.
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Measurement: The temperature at which the vapor and liquid phases are in equilibrium (i.e., the temperature at which the liquid boils and its vapor condenses) is recorded, along with the pressure.
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Correction: The boiling point at atmospheric pressure can be estimated from the data obtained at reduced pressure using a nomograph.
Solubility Assessment
Solubility is determined by adding measured amounts of the solute to a known volume of a specific solvent at a controlled temperature.
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Solvent Selection: A range of standard laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, hexane) is used.
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Procedure: A known mass of the compound is added incrementally to a fixed volume of the solvent with constant stirring or agitation.
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Equilibrium: The mixture is allowed to equilibrate for a set period.
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Observation: The point at which no more solute dissolves, or the solution becomes saturated, is noted. Solubility is typically expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in g/L or mg/mL).
Mandatory Visualizations
The following diagrams illustrate the relevance of pyrimidine derivatives in drug development and outline general experimental workflows.
